D-Fructose-1,6-diphosphate trisodium salt octahydrate
D-Fructose-1,6-diphosphate trisodium salt octahydrate
D-Fructose-1,6-bisphosphate is an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis. During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase. The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis. The same reaction occurs within chloroplasts in plants as part of the reductive pentose phosphate cycle. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a major target for cancer chemotherapy.
Brand Name:
Vulcanchem
CAS No.:
81028-91-3
VCID:
VC0162753
InChI:
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3
SMILES:
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Molecular Formula:
C6H27Na3O20P2
Molecular Weight:
550.18 g/mol
D-Fructose-1,6-diphosphate trisodium salt octahydrate
CAS No.: 81028-91-3
Cat. No.: VC0162753
Molecular Formula: C6H27Na3O20P2
Molecular Weight: 550.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-Fructose-1,6-bisphosphate is an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis. During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase. The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis. The same reaction occurs within chloroplasts in plants as part of the reductive pentose phosphate cycle. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a major target for cancer chemotherapy. |
|---|---|
| CAS No. | 81028-91-3 |
| Molecular Formula | C6H27Na3O20P2 |
| Molecular Weight | 550.18 g/mol |
| IUPAC Name | trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
| Standard InChI | InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3 |
| Standard InChI Key | BUMXRRGJJDMPRT-UHFFFAOYSA-K |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
| SMILES | C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
| Canonical SMILES | C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
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